![molecular formula C25H21N3O5 B2511309 N-(3,4-二甲苯基)-2-(3-(呋喃-2-基甲基)-2,4-二氧代-3,4-二氢苯并呋喃[3,2-d]嘧啶-1(2H)-基)乙酰胺 CAS No. 892420-92-7](/img/no-structure.png)

N-(3,4-二甲苯基)-2-(3-(呋喃-2-基甲基)-2,4-二氧代-3,4-二氢苯并呋喃[3,2-d]嘧啶-1(2H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

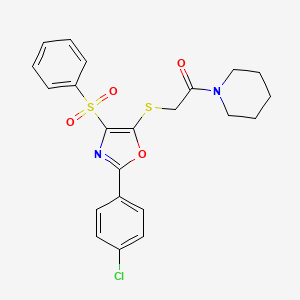

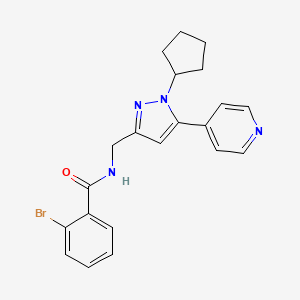

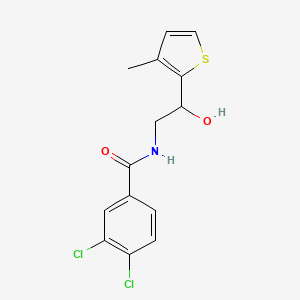

The compound "N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide" is a complex organic molecule that is likely to have been synthesized for its potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer some aspects of its chemistry and potential applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions that typically start with simpler molecules. For instance, the synthesis of a similar compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was achieved by reacting phthalaldehydic acid with 2-amino-4,6-dimethylpyrimidine, yielding a 90% product . Another related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized through a series of reactions starting from methyl 3-aminothiophene-2-carboxylate, involving condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . These examples suggest that the synthesis of the compound would also involve multiple steps, likely starting with simpler aromatic compounds and building complexity through condensation and substitution reactions.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis), and X-ray single crystal diffraction . For example, the crystal structure of a similar compound was found to crystallize in the triclinic space group with specific unit-cell parameters . Theoretical studies using density functional theory (DFT) have been used to optimize geometric bond lengths and bond angles, which are then compared with X-ray diffraction values . These methods would also be applicable to determine the molecular structure of the compound .

Chemical Reactions Analysis

The related compounds have been shown to interact with biological molecules. For instance, one compound was screened for its antioxidant activity and its ability to bind to double-stranded DNA (dsDNA) through minor groove binding, as evidenced by electronic absorption titration, thermal denaturation measurement, and viscosity techniques . Molecular docking calculations have also been performed to investigate compound–DNA interactions, revealing that the compound can stabilize the complex through hydrogen bonds and Pi-alkyl interactions . These findings suggest that the compound may also undergo similar reactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through experimental and theoretical studies. The HOMO and LUMO energies, as well as the molecular electrostatic potential (MEP) surface map, have been investigated to understand the electronic character of the compounds . Hirshfeld surface analysis has been used to quantitatively analyze intermolecular interactions in the crystal structures . These compounds have also shown promising anticancer activity against various human cancer cell lines, indicating that the compound may also possess similar properties .

科学研究应用

用于 PET 成像的放射性配体开发

研究重点介绍了选择性放射性配体的开发,例如 DPA-714,用于对转运蛋白 (TSPO) 进行 PET 成像,表明相关化合物在神经影像学和神经炎症过程研究中具有潜在应用。本系列中的化合物已被设计为包含氟原子,允许用氟-18 标记并进行体内成像研究 (Dollé 等,2008)。

晶体结构和生物活性分析

另一项研究重点关注具有结构相似性的化合物的合成、晶体结构和生物活性,深入了解其除草剂和杀菌剂活性。这表明在开发新型农用化学品方面具有潜在的研究应用 (胡景乾等,2016)。

用于药理学的杂环衍生物

胍及其相关化合物的杂环衍生物已被探索用于其在药物化学中的潜在应用,包括开发止痛和抗炎特性。这表明类似化合物在药物发现和药理学研究中具有潜力 (Selvam 等,2012)。

抗叶酸和抗肿瘤活性

据报道,经典的 2,4-二氨基呋喃[2,3-d]嘧啶的改性探索了它们作为二氢叶酸还原酶 (DHFR) 和胸苷酸合成酶 (TS) 的抑制剂的应用,表明它们在癌症研究和治疗中的潜力 (Gangjee 等,1995)。

新型抗癌剂开发

对某些嘧啶-4-基衍生物的合成和体外细胞毒性活性的研究突出了开发新型抗癌剂的潜力。这表明可以探索所讨论的化合物是否具有抗癌特性,从而有助于开发新型治疗剂 (Al-Sanea 等,2020)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid with 3,4-dimethylaniline followed by acetylation of the resulting amine.", "Starting Materials": [ "3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "3,4-dimethylaniline", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane and stir for 30 minutes at room temperature.", "Step 2: Add 3,4-dimethylaniline (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Add water to the reaction mixture and extract with dichloromethane. Wash the organic layer with sodium bicarbonate solution and brine, then dry over sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography using dichloromethane/diethyl ether as the eluent to obtain the amine intermediate.", "Step 5: Dissolve the amine intermediate in methanol and add acetic anhydride (1.2 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture for 24 hours at room temperature.", "Step 6: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography using dichloromethane/diethyl ether as the eluent to obtain the final product, N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |

CAS 编号 |

892420-92-7 |

分子式 |

C25H21N3O5 |

分子量 |

443.459 |

IUPAC 名称 |

N-(3,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |

InChI |

InChI=1S/C25H21N3O5/c1-15-9-10-17(12-16(15)2)26-21(29)14-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)13-18-6-5-11-32-18/h3-12H,13-14H2,1-2H3,(H,26,29) |

InChI 键 |

JYBSESFKQIGBIB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

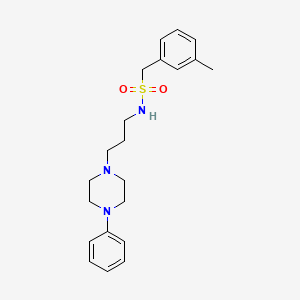

![2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2511231.png)

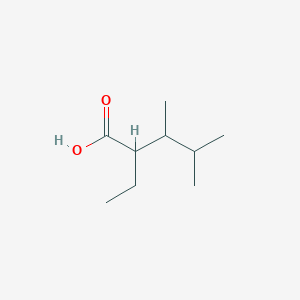

![2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2511241.png)

![(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511243.png)

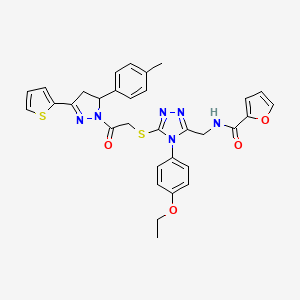

![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)